2-Ethoxy-4-iodopyridine
Overview
Description
2-Ethoxy-4-iodopyridine is a chemical compound with the CAS Number: 1363437-55-1 . It has a molecular weight of 249.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8INO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Ethoxy-4-iodopyridine are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that iodopyridines are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various organic compounds that undergo such reactions.
Mode of Action
2-Ethoxy-4-iodopyridine likely interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide (like iodopyridine) in the presence of a palladium catalyst . The iodine atom in this compound acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of various organic compounds . The exact effects would depend on the specific compounds that are synthesized as a result of its action.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other reactants and catalysts, the temperature and pH of the reaction environment, and the presence of any inhibitors or enhancers .
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDPYTPLHCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735437 | |
Record name | 2-Ethoxy-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363437-55-1 | |
Record name | 2-Ethoxy-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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